5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of indole-3-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione.
Barbituric acid: Another precursor used in the synthesis.
Oxindole derivatives: Products of the oxidation of the indole moiety.
Uniqueness
This compound is unique due to its combination of the indole and barbituric acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-hydroxy-5-(indol-3-ylidenemethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19) |
InChI Key |
FHZSIVDOUKDCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |
Origin of Product |
United States |
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